Ralimetinib
Overview
Description
Ralimetinib, also known as LY2228820, is a small molecule experimental cancer drug in development by Eli Lilly . It was originally thought to be a p38 mitogen-activated protein kinase (MAPK) inhibitor, but it has since been reported that it acts instead as an epidermal growth factor receptor (EGFR) inhibitor .
Molecular Structure Analysis
This compound has a molecular weight of 420.536 and a chemical formula of C24H29FN6 . The structure of this compound bound to EGFR has been solved and is available in the Protein Data Bank .Physical And Chemical Properties Analysis
This compound has a molecular weight of 420.536 and a chemical formula of C24H29FN6 . Its plasma exposure (Cmax and AUC) increases in a dose-dependent manner .Scientific Research Applications
1. Ralimetinib as a p38 MAPK Inhibitor for Advanced Cancer
This compound, identified as LY2228820 dimesylate, is a selective inhibitor of p38 MAPK, a kinase regulating cytokine production in tumor environments. It has been studied for its safety and tolerability in patients with advanced cancer, both as a single agent and in combination with tamoxifen. This Phase I study demonstrated this compound's acceptable safety and pharmacokinetics, marking its potential in cancer treatment, though responses were limited to stable disease in a subset of patients (Patnaik et al., 2015).
2. This compound in Combination with Chemotherapy for Ovarian Cancer
A Phase 1b/2 clinical trial assessed this compound combined with gemcitabine and carboplatin in patients with recurrent platinum-sensitive epithelial ovarian cancer. The study indicated a modest improvement in progression-free survival (PFS) with the addition of this compound, although secondary objectives like median overall survival and overall response rate were not statistically significant (Vergote et al., 2019).
3. This compound's Unexpected Mechanism of Action
Interestingly, a study found that this compound's anti-cancer activity might be due to its ability to inhibit EGFR, rather than its primary target, p38α. This suggests that EGFR mutation status could be a valuable biomarker in clinical trials involving this compound, highlighting the complexity of drug mechanisms in oncology (Bhattacharjee et al., 2022).
4. This compound in the Treatment of Glioblastoma
A Phase 1 trial investigated this compound combined with radiotherapy and chemotherapy (temozolomide) for newly diagnosed glioblastoma patients. The study identified the maximum tolerated dose (MTD) of this compound in this combination, with common dose-limiting toxicities being hepatic cytolysis and rash. This marks an exploration of this compound's potential beyond traditional cancer types (Biau et al., 2020).
Mechanism of Action
Target of Action
Ralimetinib, also known as LY2228820, was initially developed as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway . Recent studies have suggested that it primarily functions as an inhibitor of the epidermal growth factor receptor (egfr) .
Mode of Action
This compound was thought to inhibit the p38 MAPK pathway, which is known to regulate the production of cytokines in the tumor microenvironment and enable cancer cells to survive despite oncogenic stress, radiotherapy, chemotherapy, and targeted therapies . Recent research suggests that this compound functions primarily as an egfr inhibitor . It has been shown to inhibit EGFR kinase activity, and its effects are blocked by the expression of the EGFR-T790M gatekeeper mutation .
Biochemical Pathways
The p38 MAPK pathway, originally thought to be the primary target of this compound, plays a crucial role in cellular responses to stress signals from the environment . The discovery of this compound’s action on egfr suggests that it may also impact the egfr signaling pathway, which is involved in regulating cell growth and survival .
Pharmacokinetics
In clinical trials, this compound was administered orally every 12 hours on days 1 to 14 of a 28-day cycle . The plasma exposure of this compound (Cmax and AUC) increased in a dose-dependent manner .
Result of Action
This compound has been shown to inhibit EGFR kinase activity, which can lead to a decrease in cell proliferation and survival . In addition, it has been used in trials studying the treatment of various types of cancer, including postmenopausal, advanced cancer, adult glioblastoma, fallopian tube cancer, and metastatic breast cancer .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the p38 MAPK pathway, which this compound was originally designed to target, is activated in response to environmental factors, oncogenic stress, radiotherapy, and chemotherapy . Furthermore, the EGFR pathway, which this compound is now known to inhibit, can also be influenced by the tumor microenvironment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)imidazo[4,5-b]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN6/c1-23(2,3)13-31-20-17(28-22(31)26)12-11-16(27-20)19-18(14-7-9-15(25)10-8-14)29-21(30-19)24(4,5)6/h7-12H,13H2,1-6H3,(H2,26,28)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPBBJCBDOEXDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN6 | |
Record name | Ralimetinib | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Ralimetinib | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00235456 | |
Record name | Ralimetinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00235456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
862505-00-8 | |
Record name | 5-[2-(1,1-Dimethylethyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)-3H-imidazo[4,5-b]pyridin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862505-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ralimetinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862505008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ralimetinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11787 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ralimetinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00235456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RALIMETINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73I34XW4HD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.